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Compound of Interest

Compound Name: Diethyldifluorosilane

Cat. No.: B15257199

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of
diethyldifluorosilane ((C2Hs)2SiF2), a compound of interest in organosilicon chemistry.
Leveraging data from microwave spectroscopy and ab initio calculations, this document
outlines the conformational preferences and structural parameters of its stable isomers.
Detailed experimental and computational methodologies are presented to support further
research and application in fields such as materials science and drug development.

Conformational Analysis

Diethyldifluorosilane exists as a mixture of three stable conformers in the gas phase: gauche-
gauche, trans-trans, and trans-gauche.[1] The relative orientation of the two ethyl groups with
respect to the Si-C bonds determines the conformational isomer. Ab initio calculations at the
MP2(Full)/6-311+G(2df,2pd) level of theory have identified the gauche-gauche conformer as
the most stable, possessing the lowest relative energy.[1]

The conformational landscape of diethyldifluorosilane is a critical aspect of its chemistry,
influencing its physical properties and reactivity. The rotational spectra for the gauche-gauche,
trans-trans, and trans-gauche conformers have been successfully identified and analyzed.[1] A
fourth potential conformer, gauche-gauche’, was predicted to be significantly higher in energy
and was not observed experimentally.[1]
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Molecular Structure and Quantitative Data

The precise geometric parameters of the diethyldifluorosilane conformers have been
determined through the analysis of their rotational spectra, supported by high-level ab initio
calculations.[1] The following tables summarize the key bond lengths, bond angles, and
dihedral angles for the three observed conformers.

Table 1: Bond Lengths of Diethyldifluorosilane
Conformers (A)

Bond gauche-gauche trans-trans trans-gauche
Si-C1 1.854 1.855 1.854
Si-C3 1.854 1.855 1.855
Si-F5 1.605 1.605 1.605
Si-F6 1.605 1.605 1.605
Cl-C2 1.536 1.536 1.536
C3-C4 1.536 1.536 1.536
C-H (avg) 1.092 1.092 1.092

Table 2: Bond Angles of Diethyldifluorosilane
Conformers (°)
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Angle gauche-gauche trans-trans trans-gauche
C1-Si-C3 114.5 115.0 114.7
F5-Si-F6 107.1 107.0 107.0
C1-Si-F5 108.8 108.8 108.8
C3-Si-F6 108.8 108.8 108.8
Si-C1-C2 1121 112.0 112.1
Si-C3-C4 1121 112.0 112.0
H-C-H (avg) 108.1 108.1 108.1
H-C-C (avg) 110.5 110.5 110.5

Table 3: Dihedral Angles of Diethyldifluorosilane
Conformers (°)

Dihedral Angle gauche-gauche trans-trans trans-gauche
C2-C1-Si-C3 65.0 180.0 65.1
C1-Si-C3-C4 65.0 180.0 180.0

Experimental and Computational Protocols
Pulsed-Jet Fourier-Transform Microwave Spectroscopy

The rotational spectra of diethyldifluorosilane were measured using a pulsed-jet Fourier-
transform microwave (FTMW) spectrometer operating in the frequency range of 4 to 17 GHz.[1]

Methodology:

o Sample Preparation: A sample of diethyldifluorosilane is diluted in a carrier gas, typically
neon or argon.

e Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-
vacuum chamber. This process cools the molecules to a rotational temperature of a few
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Kelvin, simplifying the resulting spectrum by populating only the lowest rotational energy
levels.

Microwave Excitation: A short, high-power microwave pulse is introduced into the chamber,
which polarizes the molecules that have a rotational transition resonant with the microwave
frequency.

Signal Detection: After the excitation pulse, the coherently rotating molecules emit a free
induction decay (FID) signal. This weak microwave signal is detected by a sensitive receiver.

Data Analysis: The time-domain FID signal is Fourier-transformed to obtain the frequency-
domain spectrum. The high resolution of this technique allows for the precise determination
of rotational constants, which are then used to derive the molecular geometry.[2]

Gas Electron Diffraction (General Procedure for
Organosilicon Compounds)

While no specific gas electron diffraction (GED) study for diethyldifluorosilane has been

identified, the following provides a general experimental protocol for the structural analysis of

volatile organosilicon compounds using this technique.

Methodology:

Sample Introduction: The volatile liquid sample is introduced into a high-vacuum chamber
through a nozzle, creating a fine jet of gaseous molecules.

Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed
through the gas jet, perpendicular to the molecular flow.

Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the
atoms in the molecules, creating a diffraction pattern of concentric rings.

Detection: The diffraction pattern is recorded on a photographic plate or a CCD detector.

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is
extracted from the diffraction pattern. This experimental scattering curve is then compared to
theoretical curves calculated for different molecular models. A least-squares refinement
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process is used to determine the geometric parameters (bond lengths, bond angles, and
dihedral angles) that best fit the experimental data.[3]

Ab Initio Computational Methods

The conformational analysis and structural parameter determination of diethyldifluorosilane
were aided by ab initio molecular orbital calculations.[1]

Methodology:

Level of Theory: The calculations were performed using Mgller-Plesset perturbation theory to
the second order (MP2) with the "Full" keyword, indicating that all electrons were included in
the correlation treatment.[1]

Basis Set: A Pople-style basis set, 6-311+G(2df,2pd), was employed. This basis set includes
diffuse functions (+) on heavy atoms and polarization functions (2df, 2pd) on both heavy and
hydrogen atoms, providing a flexible description of the electron distribution necessary for
accurate geometry and energy predictions.[1]

Conformational Search: A systematic search of the potential energy surface was conducted
by rotating the ethyl groups around the Si-C bonds to locate all possible stable conformers.

Geometry Optimization: The geometry of each identified conformer was fully optimized to
find the minimum energy structure on the potential energy surface.

Frequency Calculations: Vibrational frequency calculations were performed at the optimized
geometries to confirm that they represent true minima (no imaginary frequencies) and to
obtain zero-point vibrational energies (ZPVE).

Property Calculations: Rotational constants and dipole moment components were calculated
for each optimized conformer to aid in the assignment of the experimental microwave
spectra.[1]

Visualizations

The following diagrams illustrate the conformational isomers of diethyldifluorosilane and the
workflow for its structural determination.
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Caption: Conformational isomers of diethyldifluorosilane.

Computational Chemistry

Click to download full resolution via product page

Caption: Workflow for the structural determination of diethyldifluorosilane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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